molecular formula C21H18ClN5O B10919079 1-benzyl-N-(2-chloropyridin-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(2-chloropyridin-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919079
M. Wt: 391.9 g/mol
InChI Key: VQWUMFWJHDVFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The benzyl group and the 2-chloro-3-pyridyl group are introduced through nucleophilic substitution reactions.
  • Reagents such as benzyl chloride and 2-chloro-3-pyridine are used under conditions that may involve catalysts like palladium or copper.
  • Carboxamide Formation:

    • The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an amine or ammonia under dehydrating conditions.
  • Industrial Production Methods:

    • Industrial production of this compound would scale up the laboratory methods, optimizing reaction conditions for higher yields and purity.
    • Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and efficiency.

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
      • Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
    • Reduction:

      • Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.
      • Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
    • Substitution:

      • The compound can undergo nucleophilic substitution reactions, especially at the chloro-pyridyl position.
      • Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are common in these reactions.

    Major Products:

    • The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-N~4~-(2-CHLORO-3-PYRIDYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Pyrazolo[3,4-b]pyridine Core:

      • Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions involving hydrazine derivatives.
      • Reaction conditions often include the use of strong acids or bases, elevated temperatures, and solvents like ethanol or dimethylformamide (DMF).

    Scientific Research Applications

    1-BENZYL-N~4~-(2-CHLORO-3-PYRIDYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

      Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

      Medicine: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

      Industry: Utilized in the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of 1-BENZYL-N~4~-(2-CHLORO-3-PYRIDYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

      Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

      Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

    Comparison with Similar Compounds

      1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the 2-chloro-3-pyridyl group, which may affect its biological activity.

      N~4~-(2-CHLORO-3-PYRIDYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the benzyl group, potentially altering its pharmacokinetic properties.

    Uniqueness:

    • The presence of both the benzyl and 2-chloro-3-pyridyl groups in 1-BENZYL-N~4~-(2-CHLORO-3-PYRIDYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE contributes to its unique biological activity and potential therapeutic applications.

    This detailed overview provides a comprehensive understanding of 1-BENZYL-N~4~-(2-CHLORO-3-PYRIDYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    Molecular Formula

    C21H18ClN5O

    Molecular Weight

    391.9 g/mol

    IUPAC Name

    1-benzyl-N-(2-chloropyridin-3-yl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

    InChI

    InChI=1S/C21H18ClN5O/c1-13-11-16(21(28)25-17-9-6-10-23-19(17)22)18-14(2)26-27(20(18)24-13)12-15-7-4-3-5-8-15/h3-11H,12H2,1-2H3,(H,25,28)

    InChI Key

    VQWUMFWJHDVFEC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=C(N=CC=C4)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.